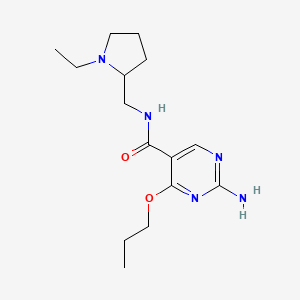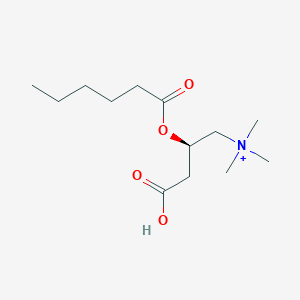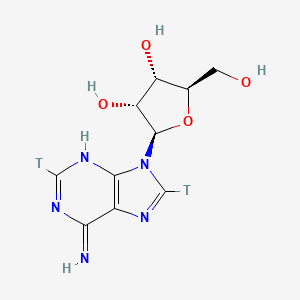
C.I. Acid Brown 75
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Acid Brown 75 is a synthetic dye belonging to the azo dye class, characterized by its brown color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its excellent lightfastness and washfastness properties, making it a popular choice for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Brown 75 involves the diazotization of 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, followed by coupling with diazotized 2-amino-4,6-dinitrophenol, diazotized 4-nitrobenzenamine, and resorcinol. The reaction is carried out in an acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The dye is then purified through filtration, washing, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Acid Brown 75 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group leads to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduction leads to the formation of aromatic amines.
Substitution: Substituted products vary depending on the electrophile used.
Applications De Recherche Scientifique
C.I. Acid Brown 75 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products .
Mécanisme D'action
The mechanism of action of C.I. Acid Brown 75 involves the formation of covalent bonds with the fibers of the fabric, resulting in permanent coloration. The dye molecules interact with the fabric through ionic and hydrogen bonding, ensuring strong adherence and resistance to washing and light .
Comparaison Avec Des Composés Similaires
Similar Compounds
- C.I. Acid Brown 164
- C.I. Acid Brown 45
- C.I. Acid Brown 14
Uniqueness
C.I. Acid Brown 75 stands out due to its superior lightfastness and washfastness properties compared to other similar compounds. Its unique chemical structure allows for better interaction with fabric fibers, resulting in more durable and vibrant coloration .
Propriétés
Numéro CAS |
71799-74-1 |
|---|---|
Formule moléculaire |
C28H17N9O16S2 |
Poids moléculaire |
799.6 g/mol |
Nom IUPAC |
4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53) |
Clé InChI |
DLFQBOOBABMDKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)



![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B14471188.png)
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)

![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)

